glutaconyl-coenzyme A

Enzyme kinetics Substrate affinity Competitive inhibition

Glutaconyl-coenzyme A (glutaconyl-CoA; CAS 6712-05-6), also designated 4-carboxybut-2-enoyl-CoA or (E)-glutaconyl-CoA, is a 2-enoyl-CoA thioester with molecular formula C₂₆H₄₀N₇O₁₉P₃S and a monoisotopic mass of 879.13 Da. It belongs to the 2-enoyl CoA class of fatty ester lipids and is a very hydrophobic, water-insoluble molecule that functions as the enzyme-bound intermediate in the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a committed step in L-lysine, L-hydroxylysine, and L-tryptophan catabolism.

Molecular Formula C26H40N7O19P3S
Molecular Weight 879.6 g/mol
CAS No. 6712-05-6
Cat. No. B1219056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglutaconyl-coenzyme A
CAS6712-05-6
Synonymscoenzyme A, glutaconyl-
glutaconyl-CoA
glutaconyl-coenzyme A
Molecular FormulaC26H40N7O19P3S
Molecular Weight879.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O
InChIInChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)
InChIKeyURTLOTISFJPPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaconyl-Coenzyme A (CAS 6712-05-6): Chemical Identity and Procurement-Relevant Classification


Glutaconyl-coenzyme A (glutaconyl-CoA; CAS 6712-05-6), also designated 4-carboxybut-2-enoyl-CoA or (E)-glutaconyl-CoA, is a 2-enoyl-CoA thioester with molecular formula C₂₆H₄₀N₇O₁₉P₃S and a monoisotopic mass of 879.13 Da [1][2]. It belongs to the 2-enoyl CoA class of fatty ester lipids and is a very hydrophobic, water-insoluble molecule that functions as the enzyme-bound intermediate in the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a committed step in L-lysine, L-hydroxylysine, and L-tryptophan catabolism [1][3]. Unlike its pathway neighbors glutaryl-CoA and crotonyl-CoA, glutaconyl-CoA contains an α,β-unsaturated carboxylate moiety that confers both distinct enzymatic recognition and unique chemical reactivity [3][4].

Why Glutaconyl-Coenzyme A Cannot Be Substituted by Glutaryl-CoA or Crotonyl-CoA in Mechanistic and Disease-Modeling Workflows


Glutaconyl-CoA occupies a unique node in acyl-CoA metabolism: it is the only 2-enoyl-CoA intermediate that is both the obligate product of glutaryl-CoA dehydrogenation and the obligate substrate for decarboxylation to crotonyl-CoA [1]. Critically, glutaryl-CoA (a saturated dicarboxyl-CoA) cannot serve as a substrate for the enoyl-CoA hydratase activity of glutaryl-CoA dehydrogenase, while crotonyl-CoA (a monocarboxyl-enoyl-CoA) binds the same enzyme with 4-fold lower affinity and 12.9-fold weaker competitive inhibition than glutaconyl-CoA [2]. Furthermore, glutaconyl-CoA—but not crotonyl-CoA or glutaryl-CoA—spontaneously reacts with free sulfhydryl groups due to its structural analogy to acrylyl-CoA, a property directly implicated in the neurotoxicity of glutaric aciduria type I [3]. These quantitative differences in enzyme recognition, chemical reactivity, and pathway position mean that substituting any in-class analog for glutaconyl-CoA in enzymatic assays, disease models, or biocatalytic engineering will yield non-equivalent, potentially misleading results [1][2][3].

Quantitative Differentiation of Glutaconyl-Coenzyme A from Its Closest Structural and Functional Analogs


3-Fold Tighter Binding and 12.9-Fold Stronger Competitive Inhibition of Human Glutaryl-CoA Dehydrogenase vs. Crotonyl-CoA

In direct head-to-head comparison at human glutaryl-CoA dehydrogenase (pH 7.6), glutaconyl-CoA exhibits a Km of 3 µM in the intrinsic enoyl-CoA hydratase reaction and a Ki of 1.0 µM as a competitive inhibitor of the dehydrogenase reaction. The structurally related product analog crotonyl-CoA shows markedly weaker interaction, with a Km of 4.0 µM and a Ki of 12.9 µM under identical conditions [1]. This represents a 3-fold tighter binding affinity and a 12.9-fold greater inhibitory potency for glutaconyl-CoA relative to crotonyl-CoA.

Enzyme kinetics Substrate affinity Competitive inhibition Human GCDH

Pathway Bifurcation: Decarboxylating vs. Non-Decarboxylating Glutaryl-CoA Dehydrogenase Isoforms Discriminate Glutaconyl-CoA as a Terminal Product

Two classes of glutaryl-CoA dehydrogenase (GDH) differentially process glutaconyl-CoA. Decarboxylating GDH (GDHGeo) converts glutaryl-CoA (Km = 30 ± 2 µM, Vmax = 3.2 ± 0.2 µmol min⁻¹ mg⁻¹) entirely to crotonyl-CoA + CO₂, with no detectable glutaconyl-CoA release. In contrast, the non-decarboxylating isoform GDHDes (Km = 52 ± 5 µM, Vmax = 11 ± 1 µmol min⁻¹ mg⁻¹) releases free glutaconyl-CoA as its sole product and is specifically inhibited by glutaconyl-CoA (Ki = 5–10 µM) [1]. Furthermore, site-directed mutagenesis of the decarboxylating GDHGeo (Y370A mutant) shifts the product ratio to 13:1 glutaconyl-CoA:crotonyl-CoA, demonstrating that the decarboxylation fate is tunable at the single-residue level [2].

Enzyme isoform specificity Decarboxylation Glutaryl-CoA dehydrogenase Anaerobic bacteria

Acrylyl-CoA Structural Analogy Confers Spontaneous Thiol Reactivity Not Shared by Glutaryl-CoA or Crotonyl-CoA

Glutaconyl-CoA is a structural analogue of acrylyl-CoA, the parent compound of the highly reactive acrylate class [1]. This α,β-unsaturated thioester moiety enables glutaconyl-CoA to react spontaneously with free sulfhydryl groups—a property absent in glutaryl-CoA (saturated, no Michael acceptor) and crotonyl-CoA (lacks the electron-withdrawing 5-carboxylate that enhances conjugate addition). Evidence for this reactivity includes the detection of the glutaconyl-CoA–cysteine addition adduct in normal human urine and the documented depletion of glutathione in glutaryl-CoA dehydrogenase-deficient mice [1]. By contrast, glutaryl-CoA and crotonyl-CoA do not form detectable thiol adducts under physiological conditions and are not associated with glutathione trapping [1].

Chemical reactivity Thiol adduct Neurotoxicity Glutaric aciduria type I

Exclusion of 3-Methylglutaconyl-CoA by 2-Hydroxyglutaryl-CoA Dehydratase Defines Substrate Scope for Biocatalytic Adipic Acid Routes

The 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, a key step in the bio-based production of glutaconate and adipic acid [1]. Systematic substrate screening demonstrated that alternative substrates accepted by this enzyme include (R)-2-hydroxyadipoyl-CoA, oxalocrotonyl-CoA, muconyl-CoA, and butynedioyl-CoA. Critically, 3-methylglutaconyl-CoA—the methyl-branched analog of glutaconyl-CoA—did not serve as a substrate, establishing that the enzyme discriminates against the 3-methyl substituent [1]. In parallel, 3-methylglutaconyl-CoA hydratase (EC 4.2.1.18) processes glutaconyl-CoA with a specificity constant 22-fold lower than its cognate substrate 3-methylglutaconyl-CoA, while showing no detectable activity toward crotonyl-CoA [2].

Substrate specificity 2-Hydroxyglutaryl-CoA dehydratase Adipic acid bioproduction Dehydratase

Na⁺-Translocating Decarboxylation: Free Energy Coupling (~−30 kJ/mol) Unique to Glutaconyl-CoA Among Enoyl-CoA Substrates

Glutaconyl-CoA decarboxylase (Gcd), a biotin-dependent membrane enzyme from Acidaminococcus fermentans and Clostridium symbiosum, catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA with a free energy change (ΔG°′) of approximately −30 kJ/mol [1]. This exergonic reaction is uniquely coupled to electrogenic Na⁺ translocation across the membrane, with a strict Na⁺ dependence (apparent Km for Na⁺ ≈ 1 mM for the A. fermentans enzyme vs. ~3 mM for the Fusobacterium nucleatum ortholog) [2]. By comparison, the decarboxylation of glutaryl-CoA by standard GDH isoforms is not coupled to ion gradient generation, and crotonyl-CoA—lacking the 5-carboxylate—cannot serve as a decarboxylation substrate at all [1]. No other enoyl-CoA thioester in this metabolic network has been shown to drive sodium-motive force generation.

Sodium pump Decarboxylase Free energy coupling Membrane bioenergetics

Intrinsic Hydratase Activity: kcat = 2.7 s⁻¹ for Glutaconyl-CoA Hydration vs. kcat ≈ 9 s⁻¹ for Overall Oxidation–Decarboxylation at Human GCDH

Human glutaryl-CoA dehydrogenase (GCDH) exhibits a secondary enoyl-CoA hydratase activity that hydrates glutaconyl-CoA with a kcat of 2.7 s⁻¹ at pH 7.6, compared to a kcat of approximately 9 s⁻¹ for the overall oxidation–decarboxylation reaction (glutaryl-CoA → crotonyl-CoA + CO₂) [1]. This partial reaction is specific to glutaconyl-CoA: neither glutaryl-CoA (requires prior dehydrogenation) nor crotonyl-CoA (saturated at C2–C3, no hydration site) can serve as hydratase substrates. The kinetic partitioning between hydration (2.7 s⁻¹) and decarboxylation (contributing to the net 9 s⁻¹) provides a quantitative tool for dissecting the catalytic mechanism and assessing the impact of disease-associated GCDH mutations on intermediate channeling [1].

Enoyl-CoA hydratase Catalytic rate Human GCDH Reaction partitioning

Procurement-Relevant Application Scenarios Where Glutaconyl-Coenzyme A Provides Irreplaceable Function


In Vitro Reconstitution of Glutaric Aciduria Type I Neurotoxicity Mechanisms

Experimental models of glutaric aciduria type I require glutaconyl-CoA to recapitulate the proposed thiol-modifying neurotoxicity: its spontaneous reaction with cysteine and glutathione—a property absent in glutaryl-CoA and crotonyl-CoA—enables direct testing of the sulfhydryl-trapping hypothesis in neuronal cell cultures [1]. Only glutaconyl-CoA provides the α,β-unsaturated enoyl-CoA warhead that mimics acrylyl-CoA reactivity, making it indispensable for screening therapeutic nucleophiles or detoxification strategies aimed at preventing basal ganglia injury [1].

Discrimination of Decarboxylating vs. Non-Decarboxylating Glutaryl-CoA Dehydrogenase Activity in Anaerobic Microbial Consortia

In anaerobic environments where both decarboxylating (GDHGeo) and non-decarboxylating (GDHDes) glutaryl-CoA dehydrogenase isoforms coexist, glutaconyl-CoA serves as the definitive analytical standard for HPLC-based product identification: GDHDes releases free glutaconyl-CoA, whereas GDHGeo converts glutaryl-CoA entirely to crotonyl-CoA without detectable glutaconyl-CoA accumulation [1][2]. Using crotonyl-CoA or glutaryl-CoA standards alone cannot resolve which isoform is active in a given environmental sample or engineered pathway [2].

Biocatalytic Production of Adipic Acid via the Glutaconate Pathway

Metabolic engineering efforts converting 2-oxoglutarate to glutaconate and ultimately to adipic acid rely on the 2-hydroxyglutaryl-CoA dehydratase-catalyzed step that produces (E)-glutaconyl-CoA [1]. In vitro validation of engineered dehydratase variants requires authentic glutaconyl-CoA as substrate for the reverse (hydration) reaction, because alternative substrates such as 3-methylglutaconyl-CoA are rejected by this enzyme [1]. Procurement of glutaconyl-CoA rather than generic enoyl-CoA analogs is essential for accurate kinetic characterization of pathway bottlenecks [1].

Structure–Function Studies of Human Glutaryl-CoA Dehydrogenase and Disease-Associated Mutant Characterization

Mechanistic dissection of human GCDH—particularly the kinetic partitioning between the hydratase side reaction (kcat = 2.7 s⁻¹) and the decarboxylation pathway—requires glutaconyl-CoA as the exclusive substrate for the hydratase partial reaction [1]. Neither glutaryl-CoA nor crotonyl-CoA can probe this activity, making glutaconyl-CoA procurement mandatory for laboratories characterizing the functional consequences of GCDH mutations found in glutaric aciduria type I patients and for structure-guided drug design targeting the enzyme's active site [1].

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